
N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide, also known as CMEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide has been found to interact with certain proteins involved in the immune response, suggesting potential immunomodulatory effects.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting potential anticancer activity. N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide has also been found to reduce inflammation and oxidative stress in animal models, indicating potential anti-inflammatory and antioxidant effects. Additionally, N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide has been shown to exhibit antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide has several advantages for lab experiments, including its high purity and stability, as well as its potential for use in a variety of assays and imaging techniques. However, N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide also has some limitations, including its relatively high cost and limited availability. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide. One potential area of study is its use in the development of new anticancer drugs, as it has shown promising activity against various cancer cell lines. Additionally, further studies are needed to fully understand its immunomodulatory effects and potential use in the treatment of autoimmune diseases. N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide also has potential applications in the development of new materials and agricultural products, and further research in these areas could lead to new innovations and discoveries.
Métodos De Síntesis
N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of 2-ethoxyphenol with cyanogen bromide, followed by the reaction of the resulting intermediate with N-methylacetamide. The final product is obtained through purification and isolation processes. This synthesis method has been optimized to yield high purity and high yield of N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide has been found to exhibit various biological and pharmacological activities, making it a promising compound for scientific research. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, as well as potential applications in the development of new materials and agricultural products. N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide has also been studied for its potential use as a fluorescent probe for imaging and detection purposes.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-17-11-6-4-5-7-12(11)18-10-13(16)15(2)9-8-14/h4-7H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPBGNOYIFZZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2615263.png)
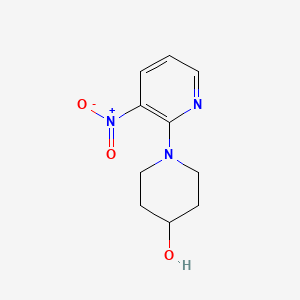
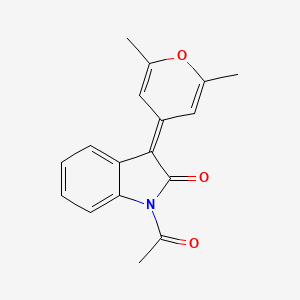
![3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2615267.png)
![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine](/img/structure/B2615268.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)
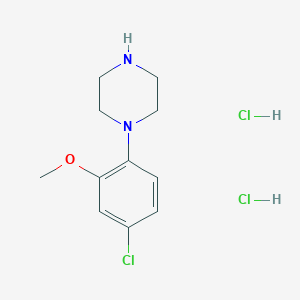
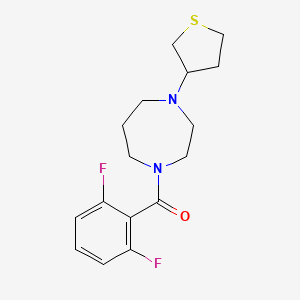
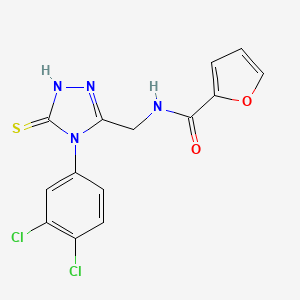

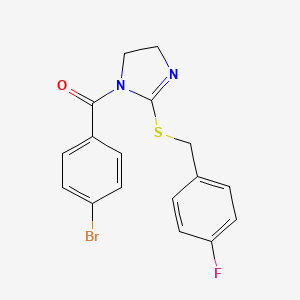

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2615282.png)